molecular formula C28H42O B162513 Dehydroergosterol CAS No. 516-85-8

Dehydroergosterol

Cat. No. B162513
CAS RN: 516-85-8
M. Wt: 394.6 g/mol
InChI Key: QSVJYFLQYMVBDR-CMNOFMQQSA-N
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Description

Dehydroergosterol (DHE) is a naturally occurring fluorescent sterol that possesses similar biophysical properties as cholesterol . It is found in yeast cells and other fungi . DHE has been shown to faithfully mimic cholesterol in a large number of biophysical, biochemical, and cell biological studies .


Synthesis Analysis

Dehydroergosterol was synthesized and purified by reverse phase high performance liquid chromatography . The proposed structure (Δ8, 7, 9(11), 22-ergostatetraen-3β-o1), including the location of the double bond at Δ9(11), was confirmed by mass spectroscopy, 1H-NMR, and 13C-NMR .


Molecular Structure Analysis

Low temperature X-ray diffraction analysis reveals that dehydroergosterol monohydrate crystallizes in the space group P2 1 with four molecules in the unit cell and monoclinic crystal parameters a = 9.975 (1) Å, b = 7.4731 (9) Å, c = 34.054 (4) Å, and β = 92.970 (2)° .


Chemical Reactions Analysis

The spectroscopic properties of dehydroergosterol are highly dependent on solvent dielectric constant . At 37°C the limiting anisotropy, order parameter, and rotational rate of dehydroergosterol in dimyristoylphosphatidylcholine were 0.162, 0.65, and 0.71 nsec, respectively .


Physical And Chemical Properties Analysis

Dehydroergosterol has a molecular formula of C28H42O and a molecular weight of 394.63 . It is a white, yellow powder with a melting point of 146 °C .

Scientific Research Applications

1. Membrane Sterol Distribution

Dehydroergosterol (DHE) has been instrumental in studying the distribution of sterol across plasma membranes. Researchers have utilized DHE as a probe molecule for its structural resemblance to cholesterol and desmosterol. This similarity allows for the probing of membrane dynamics without significantly altering the cell's functions or composition (Hale & Schroeder, 2005).

2. Cholesterol Mimicry and Transport Analysis

DHE serves as a natural yeast sterol used for direct observation of intracellular sterol transport, owing to its fluorescence. It's particularly useful in analyzing sterol transport in hepatic cells, providing insights into the dynamics of sterol movement within cellular membranes (Wüstner, 2005).

3. Structural and Interaction Studies

The molecular structure of DHE and its interaction with proteins like sterol carrier protein-2 (SCP-2) have been a focus of study. DHE's fluorescence emission properties have enabled detailed analysis of its behavior in various biological environments (McIntosh et al., 2008).

4. Biophysical Properties in Membranes

DHE's ability to induce liquid-ordered domains in model membranes has been a subject of study, offering valuable insights into the behavior of sterols in biological systems. This has implications for understanding membrane dynamics and the role of sterols in cellular functions (Garvik et al., 2009).

5. Cholesterol Trafficking in Organisms

DHE's utility extends to studies on cholesterol transport in organisms such as Caenorhabditis elegans. By using DHE as a fluorescent analog, researchers have been able to track cholesterol distribution and understand the molecular mechanisms involved in cholesterol transport within these organisms (Matyash et al., 2001).

6. Application in Disease Models

DHE's role in inducing tolerogenic dendritic cells has been explored, with implications for understanding and potentially treating chronic inflammatory and autoimmune diseases. This highlights the broader applications of DHE in medical research and potential therapeutic avenues (Ano et al., 2017).

Safety And Hazards

Dehydroergosterol may cause damage to organs through prolonged or repeated exposure and is suspected of causing cancer . It should be stored at -80°C .

properties

IUPAC Name

(3S,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,14,18-20,22,24-25,29H,11-13,15-17H2,1-6H3/b8-7+/t19-,20+,22-,24+,25-,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVJYFLQYMVBDR-CMNOFMQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CC=C3C2=CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC=C3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601026574
Record name Ergosta-5,7,9(11),22-tetraen-3beta-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601026574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydroergosterol

CAS RN

516-85-8
Record name Dehydroergosterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=516-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dehydroergosterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ergosta-5,7,9(11),22-tetraen-3beta-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601026574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEHYDROERGOSTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/123R6KJQ51
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,840
Citations
RT Fischer, FA Stephenson, A Shafiee… - Journal of Biological …, 1985 - Springer
… In addition, a convenient assay for determination of impurities in dehydroergosterol … of dehydroergosterol are highly dependent on solvent dielectric constant. Dehydroergosterol was …
Number of citations: 61 link.springer.com
AL McIntosh, BP Atshaves, H Huang, AM Gallegos… - Lipids, 2008 - Springer
Cholesterol itself has very few structural/chemical features suitable for real-time imaging in living cells. Thus, the advent of dehydroergosterol [ergosta-5,7,9(11),22-tetraen-3β-ol, DHE] …
Number of citations: 84 link.springer.com
Y Ano, K Ikado, K Shindo, H Koizumi, D Fujiwara - Scientific Reports, 2017 - nature.com
… -dehydroergosterol, from Koji, a Japanese traditional food material fermented with fungi. 14-dehydroergosterol … activity of 14-dehydroergosterol is much higher than that of ergosterol. 14-…
Number of citations: 10 www.nature.com
YJ Cui, SH Guan, LX Feng, XY Song… - Natural Product …, 2010 - journals.sagepub.com
The cytotoxicty of 9,11-dehydroergosterol peroxide (DHEP) isolated from the fruiting bodies of Ganoderma lucidum on HeLa cells was studied. DHEP treatment for 48 h inhibited the …
Number of citations: 16 journals.sagepub.com
F Liu, IP Sugar, PL Chong - Biophysical journal, 1997 - cell.com
We have examined the fractional sterol concentration dependence of dehydroergosterol (DHE) fluorescence in DHE/cholesterol/dimyristoyl-L-alpha-phosphatidylcholine (DMPC), DHE/…
Number of citations: 84 www.cell.com
M Pourmousa, T Rog, R Mikkeli… - The Journal of …, 2014 - ACS Publications
Although dehydroergosterol (DHE) is one of the most commonly used cholesterol (CHOL) reporters, it has remained unclear why it performs well compared with most other CHOL …
Number of citations: 31 pubs.acs.org
Y Ano, T Kutsukake, A Hoshi, A Yoshida… - PLoS One, 2015 - journals.plos.org
Despite the ever-increasing number of dementia patients worldwide, fundamental therapeutic approaches to treat this disease remain to be established. Preventive approaches such as …
Number of citations: 24 journals.plos.org
S Mukherjee, X Zha, I Tabas, FR Maxfield - Biophysical journal, 1998 - cell.com
… In this study, we report the fluorescence imaging of such an analog, dehydroergosterol (DHE), in living cells. DHE differs from cholesterol in having three additional double bonds and …
Number of citations: 404 www.cell.com
K John, J Kubelt, P Müller, D Wüstner, A Herrmann - Biophysical journal, 2002 - cell.com
This study establishes a new assay for measuring the transbilayer movement of dehydroergosterol (DHE) in lipid membranes. The assay is based on the rapid extraction of DHE by …
Number of citations: 95 www.cell.com
AL McIntosh, BP Atshaves, AM Gallegos, SM Storey… - Lipids, 2008 - Springer
… of dehydroergosterol results in the formation of monohydrate crystals similar to cholesterol. Low temperature X-ray diffraction analysis reveals that dehydroergosterol … dehydroergosterol …
Number of citations: 5 link.springer.com

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